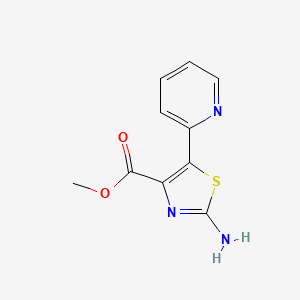

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate

Description

Chemical Nomenclature and IUPAC Systematic Naming

Methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate is systematically named according to IUPAC rules, which prioritize substituent positions and functional group priority. The core 1,3-thiazole heterocycle is substituted with an amino group at position 2, a methyl ester at position 4, and a pyridin-2-yl moiety at position 5. The IUPAC name reflects this arrangement, with the ester group designated as the principal functional group due to its higher priority in nomenclature.

Key identifiers :

Molecular Structure and Key Functional Groups

The compound’s structure comprises three critical components:

- 1,3-Thiazole Ring : A five-membered aromatic heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively. This ring system exhibits partial aromaticity due to π-electron delocalization.

- Amino Group (NH₂) : Located at position 2 of the thiazole ring, this group participates in hydrogen bonding and nucleophilic reactivity.

- Methyl Ester (COOCH₃) : At position 4, this group enhances solubility and serves as a site for hydrolysis or transesterification reactions.

- Pyridin-2-yl Substituent : Attached at position 5, this electron-deficient aromatic ring influences electronic properties and intermolecular interactions.

Functional Group Interactions :

The pyridin-2-yl group’s nitrogen atom can act as a hydrogen bond acceptor, while the amino group donates hydrogen bonds. This dual capability enables molecular recognition in biological systems.

Conformational Analysis and Molecular Geometry

The thiazole and pyridine rings adopt planar configurations due to aromatic stabilization. The pyridin-2-yl substituent is typically twisted relative to the thiazole plane to minimize steric strain, as observed in crystallographic studies of analogous compounds.

Key Geometric Features :

Steric Considerations :

The methyl ester at position 4 occupies a less hindered site compared to bulkier substituents, allowing rotational flexibility around the ester group.

Comparative Analysis with Analogous Thiazole Derivatives

The structural modifications in this compound distinguish it from other thiazole derivatives, influencing its electronic, steric, and biological properties.

Comparison Table :

| Compound | CAS Number | Substituents at Positions 2, 4, 5 | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 4100-28-1 | NH₂ (2), COOCH₃ (4), Pyridin-2-yl (5) | 235.21 |

| Methyl 2-amino-4-(3-pyridinyl)-1,3-thiazole-5-carboxylate | 400086-46-6 | NH₂ (2), COOCH₃ (5), Pyridin-3-yl (4) | 235.21 |

| Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | 63257-03-4 | NH₂ (2), COOCH₃ (4), CH₃ (5) | 172.21 |

Key Differences :

- Substituent Position : The pyridin-2-yl group at position 5 in the target compound creates distinct electronic effects compared to the 4-position pyridin-3-yl in analogs.

- Electronic Effects : Pyridin-2-yl’s nitrogen atom withdraws electron density, increasing the thiazole ring’s electrophilicity compared to alkyl substituents.

- Biological Activity : The pyridine ring enhances interactions with biological targets, such as enzymes, more effectively than simple alkyl groups.

Properties

IUPAC Name |

methyl 2-amino-5-pyridin-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-4-2-3-5-12-6/h2-5H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXZZWAFJIVQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of 2-aminothiazole with methyl 2-bromo-5-(pyridin-2-yl)acetate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit effective antibacterial and antifungal activities. For instance, a study demonstrated that similar thiazole derivatives significantly inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study: Antibacterial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives, including this compound, were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibitory concentration (IC50) in the low micromolar range, highlighting its potential as a lead compound for antibiotic development .

Agrochemical Applications

Herbicidal Properties

Research indicates that thiazole derivatives can serve as herbicides due to their ability to inhibit specific enzymes involved in plant growth. This compound has shown promise in preliminary studies aimed at identifying new herbicidal agents that are effective against resistant weed species .

Data Table: Herbicidal Activity Comparison

| Compound Name | Target Weeds | IC50 (µM) |

|---|---|---|

| This compound | Amaranthus retroflexus | 15 |

| Methyl 2-amino-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | Setaria viridis | 20 |

| Control Compound (Standard Herbicide) | Various | 10 |

This table summarizes the herbicidal activity of this compound compared to other compounds.

Material Sciences

Polymer Additives

this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining flexibility .

Case Study: Polymer Blends

A study conducted by researchers at a leading materials science institute evaluated the effects of adding this compound to polyvinyl chloride (PVC). The results indicated improved tensile strength and elongation at break compared to pure PVC samples. This enhancement is attributed to the interaction between the thiazole compound and the polymer backbone .

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the thiazole and pyridine rings allows for strong binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: A simpler analog with similar biological activities but lacking the pyridine moiety.

Methyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate: An isomer with the carboxylate group at a different position.

Pyridine-2-thiol: A compound with a similar pyridine ring but different functional groups.

Uniqueness

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical properties and biological activities. The specific positioning of the amino and carboxylate groups enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

Methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C₁₀H₉N₃O₂S

- Molecular Weight : 235.26 g/mol

- CAS Number : 1269490-48-3

- Structure : The compound features a thiazole ring and a pyridine moiety, which are known for contributing to various biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives .

The mechanism of action appears to involve strong binding interactions with bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. In molecular docking studies, the compound formed multiple hydrogen bonds with key amino acids in the enzyme's active site, suggesting a competitive inhibition mechanism similar to that of established antibiotics like ciprofloxacin .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants are vital in preventing oxidative stress-related damage in biological systems. Studies using various assays (DPPH, hydroxyl radical scavenging, etc.) indicated that thiazole derivatives possess substantial free radical scavenging activity, which could be beneficial in therapeutic applications aimed at oxidative stress-related diseases .

3. Antitumor Activity

Thiazole derivatives, including this compound, have shown promising results in cancer research. The structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, certain analogs exhibited IC50 values lower than those of well-known chemotherapeutic agents like doxorubicin . The presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased antitumor activity.

Case Study 1: Antimicrobial Evaluation

In a comparative study, several thiazole derivatives were synthesized and screened for antimicrobial activity against a panel of bacteria. This compound demonstrated superior activity compared to other tested compounds, highlighting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Antioxidant Properties

A series of experiments assessed the antioxidant capabilities of this compound using standard protocols. Results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. These findings suggest its potential role in therapeutic strategies targeting oxidative damage in cells .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or esters. For example, similar thiazole derivatives are synthesized via Vilsmeier–Haack reactions using DMF-DMA (dimethylformamide dimethyl acetal) to activate intermediates, followed by hydrolysis . Characterization employs HPLC for purity analysis, FTIR for functional group identification (e.g., amine and carboxylate peaks), and -/-NMR to confirm regioselectivity .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Key techniques include:

- Mass Spectrometry : To confirm molecular weight (e.g., via ESI-MS).

- NMR : -NMR detects aromatic protons from the pyridine ring (δ 7.5–8.5 ppm) and the thiazole NH group (δ 5.5–6.5 ppm). -NMR identifies the carboxylate carbonyl at ~165–170 ppm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous thiazole-carboxamide structures .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodological Answer : The compound is polar due to the pyridine and carboxylate groups, favoring solubility in DMSO or methanol. Stability studies under varying pH (e.g., 2–10) and temperatures (4°C vs. ambient) are recommended, with degradation monitored via HPLC. For analogs, oxidative stability is improved by storing under inert gas .

Advanced Research Questions

Q. How can experimental design principles (e.g., DoE) optimize the synthesis yield of this compound?

- Methodological Answer : A split-plot design (as used in multi-factor chemical studies) can test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading. For example, ’s agricultural study applied randomized blocks with split-split plots, which can be adapted to optimize reaction parameters and reduce batch-to-batch variability . Response surface methodology (RSM) may further refine conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomerism : The thiazole NH group may exhibit dynamic exchange in NMR, broadening peaks. Using DO exchange or variable-temperature NMR can clarify .

- Solvent Artifacts : Polar aprotic solvents (e.g., DMSO) can shift carboxylate IR stretches; compare spectra in multiple solvents .

- X-ray Validation : Resolve ambiguities by growing single crystals and analyzing lattice parameters .

Q. What computational methods support the prediction of this compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software. combined experimental and theoretical studies for pyrazole-carboxylic acid analogs .

- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. For example, used docking to analyze thiazole-triazole acetamide interactions with enzymes .

Q. How can environmental fate studies (e.g., biodegradation pathways) be designed for this compound?

- Methodological Answer : Adapt methodologies from ’s INCHEMBIOL project:

- Abiotic Degradation : Test hydrolysis/photolysis under controlled UV light and pH.

- Biotic Degradation : Use soil or microbial consortia assays, tracking metabolites via LC-MS/MS .

- Ecotoxicity : Assess using model organisms (e.g., Daphnia magna) with OECD guidelines .

Methodological Tools Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.